N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic small molecule characterized by a unique oxazolidine-oxalamide scaffold. Its structure integrates a 3,4-dimethoxyphenylsulfonyl moiety attached to an oxazolidin-2-ylmethyl group, which is linked via an oxalamide bridge to a 4-sulfamoylphenethyl chain.
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O9S2/c1-33-18-8-7-17(13-19(18)34-2)37(31,32)26-11-12-35-20(26)14-25-22(28)21(27)24-10-9-15-3-5-16(6-4-15)36(23,29)30/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)(H2,23,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFMNAPHQLVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties, contributing to its chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a significant molecular weight and structural complexity. The presence of the oxazolidine ring is particularly noteworthy as it is often associated with antibacterial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O7S |
| Molecular Weight | 485.56 g/mol |
| CAS Number | 868983-27-1 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties, particularly in the context of enzyme modulation and inhibition.
Biological Activities
Antibacterial Activity : Compounds containing oxazolidine structures have been shown to exhibit antibacterial properties by inhibiting bacterial protein synthesis. Research indicates that derivatives similar to this compound demonstrate effectiveness against Gram-positive bacteria.
Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The structural components allow for interaction with cellular targets involved in cancer progression.
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated several oxazolidine derivatives for their antibacterial efficacy. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition against Staphylococcus aureus strains .
- Research on Anticancer Effects : Another investigation focused on the anticancer properties of oxazolidine derivatives demonstrated that specific modifications in the structure could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The study highlighted the importance of the sulfonamide moiety in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related derivatives are highlighted below, with a focus on core motifs, synthetic pathways, and inferred biological properties.
Structural Analogues from Literature
Table 1: Comparative Analysis of Key Structural Analogues
Key Differentiators
Oxazolidine vs. This may enhance its pharmacokinetic stability . The 3,4-dimethoxyphenylsulfonyl group introduces electron-donating methoxy substituents, which could improve membrane permeability relative to CF2–CF4’s methyl or unsubstituted aromatic systems .
Oxalamide Bridge vs. In contrast, CF2–CF4 employ single amide linkages, limiting spatial flexibility .
Sulfamoyl Phenethyl vs. Sulfamoyl Aryl :
Preparation Methods
Synthesis of Key Intermediate: 3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidine
The oxazolidine ring serves as the central scaffold. Its synthesis begins with the reaction of 2-amino-1,3-propanediol with 3,4-dimethoxyphenylsulfonyl chloride under controlled conditions.
Procedure :
- Reagents :
- 2-Amino-1,3-propanediol (1.0 equiv)
- 3,4-Dimethoxyphenylsulfonyl chloride (1.1 equiv)
- Triethylamine (2.5 equiv)
- Anhydrous dichloromethane (DCM)
- Steps :
- Dissolve 2-amino-1,3-propanediol in DCM under nitrogen.
- Add triethylamine dropwise at 0°C.
- Slowly introduce 3,4-dimethoxyphenylsulfonyl chloride.
- Stir at room temperature for 12 hours.
- Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
- Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Characterization :
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 8.4 Hz, 1H), 4.33–4.27 (m, 2H), 3.91 (s, 6H), 3.62–3.58 (m, 2H). |
| IR (KBr) | 1345 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O-C). |
Synthesis of 4-Sulfamoylphenethylamine
The sulfamoylphenethylamine moiety is prepared via sulfonylation of phenethylamine.
Procedure :
- Reagents :
- Phenethylamine (1.0 equiv)
- Sulfur trioxide-triethylamine complex (1.2 equiv)
- Anhydrous tetrahydrofuran (THF)
- Steps :
Characterization :
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.68 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 3.12 (t, J = 7.0 Hz, 2H), 2.75 (t, J = 7.0 Hz, 2H). |
| MS (ESI) | m/z 215.1 [M+H]⁺. |
Oxalamide Coupling Reaction
The final step involves coupling the oxazolidine intermediate with 4-sulfamoylphenethylamine using oxalyl chloride.
Procedure :
- Reagents :
- 3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidine (1.0 equiv)
- 4-Sulfamoylphenethylamine (1.1 equiv)
- Oxalyl chloride (1.5 equiv)
- Pyridine (2.0 equiv)
- Anhydrous DCM
- Steps :
- Activate oxalyl chloride with pyridine in DCM at 0°C.
- Add 3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidine and stir for 30 minutes.
- Introduce 4-sulfamoylphenethylamine and stir for 12 hours at room temperature.
- Quench with 1M HCl, extract with DCM, and dry over Na₂SO₄.
- Purify via flash chromatography (eluent: methanol/DCM, 1:9).
Characterization :
Optimization and Challenges
- Temperature Control : Reactions involving oxalyl chloride require strict temperature control (<5°C) to prevent side reactions.
- Purification : Silica gel chromatography is critical due to the polar nature of intermediates.
- Yield Improvement : Using excess oxalyl chloride (1.5 equiv) improves coupling efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Coupling | 65 | 95 | High reproducibility |
| Microwave-Assisted | 72 | 98 | Reduced reaction time (2h) |
| Solid-Phase Synthesis | 68 | 97 | Simplified purification |
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis involves sequential sulfonylation of the oxazolidine ring, followed by oxalamide coupling. Key steps include:
- Sulfonylation : Use 3,4-dimethoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Oxazolidine Activation : Employ coupling agents like HATU or EDCI with DIPEA to facilitate amide bond formation between the sulfonylated oxazolidine and the primary amine intermediate .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate intermediates ≥95% purity .
- Yield Optimization : Adjust reaction time (typically 12–24 hr) and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) to balance reactivity and side-product formation .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR to confirm sulfonamide (δ ~7.5–8.0 ppm for aromatic protons) and oxalamide (δ ~8.5–9.5 ppm for NH) moieties .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Mitigate via:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorogenic substrate hydrolysis) with cell-based viability assays (MTT or resazurin) .
- Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinase interactions .
- Dose-Response Analysis : Calculate IC values in parallel for both enzyme and cytotoxicity assays to distinguish specific vs. nonspecific effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Substituent Variation : Replace 3,4-dimethoxy groups on the phenylsulfonyl moiety with electron-withdrawing (e.g., -CF) or bulky groups (e.g., -t-Bu) to probe steric/electronic effects .
- Oxazolidine Ring Modifications : Introduce heteroatoms (e.g., sulfur for oxygen) or expand the ring to a six-membered oxazinan to alter conformational flexibility .
- Bioassays : Test analogs against recombinant enzymes (e.g., soluble epoxide hydrolase) using fluorescence polarization or SPR for binding kinetics .
Q. What computational approaches predict binding modes with target enzymes?
- Methodological Answer : Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina or Glide to model interactions between the sulfamoylphenethyl group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses and identify key binding motifs .
- Free Energy Calculations : Apply MM-GBSA to rank analog binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
